N-Ethylcyclohexylamine

Descripción

Overview and Significance in Chemical Sciences

N-Ethylcyclohexylamine is a versatile intermediate and building block in organic synthesis. Its significance in the chemical sciences stems from the reactivity of its secondary amine group, which allows for a variety of chemical transformations. The presence of the bulky cyclohexyl group influences the stereochemistry and reactivity of the molecule, a feature that is often exploited in synthetic chemistry.

The compound serves as a crucial precursor in the synthesis of various organic molecules. One of its most notable applications is in the production of the pre-emergent herbicide, cycloate (B1669397). chemicalbook.com It is also utilized as a vulcanization accelerator in the rubber industry, highlighting its industrial relevance. chemicalbook.com In a more academic context, this compound and its derivatives are subjects of research in areas such as medicinal chemistry and materials science. numberanalytics.comsigmaaldrich.com For instance, it has been used in the synthesis of isatin-N-Mannich bases, a class of compounds with potential biological activities. sigmaaldrich.com

The fundamental properties of this compound, such as its basicity and nucleophilicity, make it a valuable reagent in various chemical reactions. ijrpr.com Its physical and chemical properties are well-documented, providing a solid foundation for its application in research.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5459-93-8 |

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| Boiling Point | 165 °C |

| Density | 0.844 g/mL at 25 °C |

| Refractive Index | 1.452 at 20 °C |

| Appearance | Clear colorless to light yellow liquid |

| Odor | Ammonia-like |

| Solubility | Slightly soluble in water; soluble in alcohol and ether |

The data in this table is compiled from various sources. nih.govchemicalbook.com

Historical Context of Research on this compound

The history of research on this compound is intrinsically linked to the broader development of amine synthesis and its applications. While specific early research milestones for this particular compound are not extensively documented in readily available literature, its synthesis routes are based on well-established chemical principles that have been refined over time.

The primary methods for its synthesis, such as the hydrogenation of ethylaniline at high temperature and pressure or the reductive amination of cyclohexanone (B45756) with ethylamine (B1201723), are classic examples of amine synthesis reactions that have been known and optimized for many decades. chemicalbook.com The development of more efficient and greener synthesis methods, a general trend in organic chemistry, has also influenced the production of this compound. chemicalbook.com

Its application in the agrochemical industry, particularly in the synthesis of cycloate, likely spurred a significant amount of research into its properties and production in the mid-20th century, coinciding with the boom in the development of synthetic pesticides. Similarly, its use as a vulcanization accelerator points to its integration into industrial chemistry research during the expansion of the polymer industry. The ongoing exploration of amines in medicinal chemistry and materials science continues to provide a modern context for research involving this compound and its derivatives. numberanalytics.comijrpr.com

Current Research Landscape and Future Directions

The current research landscape for this compound is characterized by both its established industrial applications and the exploration of new frontiers. Researchers continue to investigate more efficient and sustainable methods for its synthesis, driven by the principles of green chemistry. chemicalbook.com

In the realm of materials science, there is growing interest in the development of novel functional materials derived from amines. While specific research on this compound in this area is not extensive, the general trend suggests potential for its derivatives in the creation of new polymers, ionic liquids, or corrosion inhibitors. The study of aliphatic amines as corrosion inhibitors, for instance, provides a theoretical framework for investigating the potential of this compound in this application.

Furthermore, the field of medicinal chemistry remains a promising avenue for future research. The use of this compound as a scaffold for the synthesis of new bioactive molecules is an area ripe for exploration. numberanalytics.commdpi.com The development of novel amine-based therapeutics is a significant trend, and the unique structural features of this compound could be leveraged to design new drug candidates. ijrpr.comnih.gov

Future research will likely focus on:

Green Synthesis: Developing more environmentally friendly and cost-effective synthesis routes.

Catalysis: Exploring its potential as a ligand or catalyst in organic reactions.

Medicinal Chemistry: Designing and synthesizing novel derivatives with potential therapeutic applications.

Materials Science: Investigating the use of its derivatives in the creation of new functional materials.

The continued evolution of analytical techniques, such as advanced spectroscopic methods, will also play a crucial role in further characterizing this compound and its reaction products, providing deeper insights for future research endeavors. nih.govnist.gov

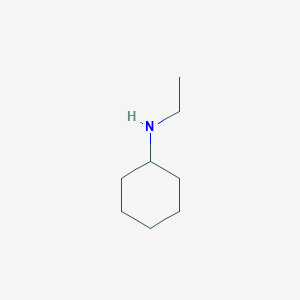

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-9-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVKXDPPPSLISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Record name | ETHYL-N-CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063913 | |

| Record name | N-Ethyl cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-n-cyclohexylamine appears as a clear colorless liquid with an ammonia-like odor. Floats on water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Colorless clear liquid with an ammoniacal odor; [CAMEO] | |

| Record name | ETHYL-N-CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl cyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 °F at 760 mmHg (USCG, 1999), 164 °C @ 760 MM HG | |

| Record name | ETHYL-N-CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

85 °F ; 115 °F (cc) (USCG, 1999), 86 °F OC | |

| Record name | ETHYL-N-CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALL PROP IN ALCOHOL, ETHER | |

| Record name | N-ETHYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8527 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.868 @ 0 °C/0 °C | |

| Record name | ETHYL-N-CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ETHYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (AIR= 1) | |

| Record name | N-ETHYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5459-93-8 | |

| Record name | ETHYL-N-CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylcyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLCYCLOHEXANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJK13P0H3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-ETHYL CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-49 °F (USCG, 1999) | |

| Record name | ETHYL-N-CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes to N-Ethylcyclohexylamine

Traditional methods for synthesizing this compound often involve hydrogenation reactions or alkylation of primary amines. These routes are well-established and provide reliable yields of the target compound.

Hydrogenation of Ethylaniline

One of the primary industrial methods for producing this compound is through the hydrogenation of ethylaniline. chemicalbook.com This process involves the reduction of the aromatic ring of ethylaniline to a cyclohexane (B81311) ring. The reaction is typically carried out at elevated temperatures and pressures to achieve high conversion and purity. chemicalbook.comsmolecule.com For instance, the hydrogenation of ethylaniline can be conducted at 180°C and a pressure of 6 MPa. chemicalbook.comchemicalbook.com Catalysts such as palladium on carbon are often employed to facilitate this transformation, sometimes in a solvent system like methanol (B129727) and water. smolecule.com This method has been reported to yield this compound with a purity of up to 99.6% and a yield of approximately 97.8%. smolecule.com

Hydrogenation of Ethylaniline

| Reactant | Catalyst | Temperature | Pressure | Solvent | Yield | Purity |

|---|---|---|---|---|---|---|

| Ethylaniline | Palladium on Carbon | 180°C | 6 MPa | Methanol/Water | ~97.8% | up to 99.6% |

Amination of Cyclohexanone (B45756) with Ethylamine (B1201723) under Hydrogenation Conditions

Another widely used classical route is the reductive amination of cyclohexanone with ethylamine. chemicalbook.com This one-pot synthesis involves the initial formation of an imine intermediate from cyclohexanone and ethylamine, which is then subsequently reduced to the secondary amine, this compound. The reaction is performed under a hydrogen atmosphere with a catalyst. chemicalbook.com

A patented method describes adding an ethylamine aqueous solution to a high-pressure reactor with a reaction solvent such as methanol, ethanol (B145695), isopropanol, or tetrahydrofuran (B95107). google.com A palladium or carboplatin (B1684641) catalyst is used. google.com The reaction proceeds under a hydrogen pressure of 0.5-5 MPa, with an initial temperature of 30-50°C, which is then raised to 30-150°C after the addition of cyclohexanone. google.com The reaction time can range from 1 to 10 hours. google.com One example demonstrated a yield of 97.8% with a purity of 99.6% using a 5%-palladium/activated carbon catalyst in methanol and water. chemicalbook.com The process involved an initial stage at 50°C followed by a reaction with cyclohexanone at 130°C. chemicalbook.com

Reductive Amination of Cyclohexanone

| Reactants | Catalyst | Temperature | Pressure | Solvent | Yield | Purity |

|---|---|---|---|---|---|---|

| Cyclohexanone, Ethylamine | 5%-Palladium/Activated Carbon | 50°C then 130°C | 2.5 MPa | Methanol/Water | 97.8% | 99.6% |

| Cyclohexanone, Ethylamine | Palladium or Carboplatin | 30-150°C | 0.5-5 MPa | Methanol, Ethanol, Isopropanol, or Tetrahydrofuran | >90% | >99% |

Reaction of Cyclohexylamine (B46788) with Ethyl Halides/Alkylating Agents

This compound can also be prepared through the N-alkylation of cyclohexylamine with an ethyl halide or another suitable ethylating agent. This nucleophilic substitution reaction involves the attack of the primary amine (cyclohexylamine) on the electrophilic ethyl group of the alkylating agent. While this method is a fundamental approach to amine synthesis, specific details regarding reaction conditions and yields for this compound via this route are less commonly reported in the provided search results compared to hydrogenation methods.

Synthesis via N-(Benzoyloxy)amines and Organoboranes

A more specialized synthetic route involves the reaction of N-(benzoyloxy)amines with organoboranes. acs.org This method provides a pathway to secondary amines from primary amines. In this process, a primary amine, such as cyclohexylamine, is first converted to its corresponding N-(benzoyloxy)amine derivative. acs.org This intermediate is then reacted with an organoborane, like triethylborane (B153662), to yield the N-ethylated secondary amine. acs.org

For the synthesis of this compound, N-benzoyloxy-cyclohexylamine is reacted with triethylborane in a solvent such as tetrahydrofuran (THF). acs.org The reaction may require refluxing to proceed at a reasonable rate, especially with sterically hindered amines. acs.org One study reported a yield of 86% for this compound using this method after refluxing the reaction mixture overnight. acs.org This approach is noted for the stability of the N-(benzoyloxy)amine intermediates, which can be purified by chromatography. acs.org

Synthesis via N-(Benzoyloxy)amines and Organoboranes

| Reactants | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| N-Benzoyloxy-cyclohexylamine | Triethylborane | Tetrahydrofuran (THF) | Reflux overnight | 86% |

Novel and Green Synthetic Approaches

In response to the growing demand for environmentally friendly chemical processes, novel synthetic routes for this compound are being explored. These methods aim to reduce waste, avoid harsh reaction conditions, and utilize more sustainable catalysts.

Fixed-Bed Reactor Synthesis with Gamma-Al2O3 Catalyst

A greener approach to the synthesis of this compound utilizes a fixed-bed reactor with a gamma-alumina (γ-Al2O3) catalyst. patsnap.comgoogle.com This method involves the reaction of a mixture of cyclohexylamine and diethyl ether as the raw materials. patsnap.com The reaction is carried out under normal pressure in an inert gas atmosphere, which serves as a carrier. patsnap.com

The process involves feeding the gasified raw material mixture into the fixed-bed reactor containing the γ-Al2O3 catalyst. patsnap.com The reaction temperature is maintained between 200 and 350°C, with a volume space velocity of 0.1-0.6 h⁻¹. patsnap.comgoogle.com This continuous process is advantageous as it can lead to high selectivity and yield while operating at atmospheric pressure, thus avoiding the need for high-pressure equipment. patsnap.comgoogle.com The product, this compound, is obtained after condensation and separation of the reaction products. patsnap.com This method is highlighted for its low cost, high yield, and high selectivity. patsnap.comgoogle.com

Fixed-Bed Reactor Synthesis

| Reactants | Catalyst | Temperature | Pressure | Volume Space Velocity |

|---|---|---|---|---|

| Cyclohexylamine, Diethyl Ether | γ-Al2O3 | 200-350°C | Normal | 0.1-0.6 h⁻¹ |

Reaction Mechanisms and Chemical Transformations

This compound, as a secondary amine, participates in a variety of chemical reactions, including alkylation and acylation. smolecule.comcymitquimica.com

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and capable of participating in alkylation reactions. smolecule.comsolubilityofthings.com A specific example is the ethylation of N-Benzoyloxy-cyclohexylamine using triethylborane in a refluxing solution, which yields this compound. acs.org This reaction proceeds with a high yield of 86%. acs.org

This compound can undergo N-acylation when treated with acylating agents. smolecule.comcymitquimica.com Such reactions are typically conducted in an aprotic polar solvent like dimethylformamide, tetrahydrofuran, or ethyl acetate. google.com For instance, the N-acylation of aminoesters to form imidazolides can be achieved using 1,1'-Carbonyldiimidazole (CDI). google.com When the starting amine is in the form of a salt, the addition of an organic base such as triethylamine (B128534) is required to facilitate the reaction. google.com

This compound is a key precursor in the synthesis of thiocarbamates and dithiocarbamates. It serves as a starting material for the production of the pre-plant herbicide Cycloate (B1669397), which is chemically known as S-ethyl-N-ethyl-N-cyclohexylthiocarbamate. chemicalbook.comvulcanchem.com

Furthermore, this compound is used to synthesize various metal dithiocarbamate (B8719985) complexes. researchgate.netanalis.com.my The general synthesis involves an in-situ reaction of this compound with carbon disulphide (CS₂), often in a cold ethanolic solution, followed by the addition of a metal salt to form the desired complex. researchgate.net

Table 1: Synthesis of Metal Dithiocarbamate Complexes from this compound

| Reactants | Resulting Complex | Source(s) |

|---|---|---|

| This compound, CS₂, BiCl₃ | Bismuth(III) N-ethyl cyclohexyldithiocarbamate | researchgate.net |

| This compound, CS₂, Cobalt(II) salt | Cobalt(II) this compound dithiocarbamate (Co[EtCycHexdtc]₂) | |

| This compound, CS₂, Diphenyltin(IV) dichloride | Diphenyltin(IV) this compound dithiocarbamate | analis.com.my |

The reaction of this compound with ethyl 2-cyano-3,3-bis(methylthio)acrylate highlights a specific reactivity pattern. researchgate.netresearchgate.net While many secondary amines react with this substrate to form the corresponding α-cyanoketene-N,S-acetals, this compound behaves differently. researchgate.netresearchgate.net

Under reflux in ethanol with triethylamine, the reaction with this compound does not yield the expected N,S-acetal product. researchgate.netresearchgate.net Instead, it exclusively forms ethyl 2-cyano-3-[cyclohexyl(ethyl)amino]acrylate, which is a β-dialkylamine-α-cyanoacrylate derivative. researchgate.netresearchgate.net This outcome is in contrast to the reactions with five N-methylalkyl amines, which yielded the mono-substituted N,S-acetals. researchgate.netresearchgate.net

Table 2: Reaction of this compound with Ethyl 2-cyano-3,3-bis(methylthio)acrylate

| Amine Reactant | Substrate | Product Type | Product Name | Source(s) |

|---|---|---|---|---|

| This compound | Ethyl 2-cyano-3,3-bis(methylthio)acrylate | β-Dialkylamine-α-cyanoacrylate | Ethyl 2-cyano-3-[cyclohexyl(ethyl)amino]acrylate | researchgate.netresearchgate.net |

Compound Index

Exploration of Other Key Reaction Mechanisms in Organic Synthesis

Beyond the primary industrial synthesis routes of reductive amination and alkylation, several other key reaction mechanisms in organic synthesis are instrumental in the preparation of this compound and its derivatives. These methods, while perhaps not all employed for large-scale production, are significant in the broader context of organic chemistry and offer alternative pathways that can be advantageous under specific laboratory or industrial conditions.

One notable method is the reduction of amides. cengage.com.au this compound can be synthesized by the reduction of N-cyclohexylacetamide. cengage.com.au This reaction is typically carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). cengage.com.au The mechanism involves the nucleophilic attack of the hydride ion on the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form the corresponding amine. cengage.com.au While effective, the use of LiAlH₄ requires anhydrous conditions and careful handling due to its high reactivity. cengage.com.au

Another significant reaction is the hydrogenation of ethylaniline. chemicalbook.com In this process, the aromatic ring of ethylaniline is reduced to a cyclohexane ring in the presence of a catalyst, typically at elevated temperatures and pressures. chemicalbook.com For instance, this conversion can be achieved at 180 °C and 6 MPa. chemicalbook.com This method is a direct route to this compound from an aromatic precursor.

The reaction of N-(benzoyloxy)amines with organoboranes presents a more specialized route. acs.org Specifically, N-benzoyloxy-cyclohexylamine can be reacted with triethylborane to yield this compound. acs.org This reaction proceeds via an electrophilic amination mechanism where the organoborane facilitates the transfer of the ethyl group to the nitrogen atom. An 86% yield has been reported for this transformation when the reaction solution is refluxed overnight. acs.org

Furthermore, the synthesis of this compound can be achieved through the reaction of cyclohexylamine with diethyl ether in the presence of a γ-Al2O3 catalyst. google.com This gas-phase reaction is conducted in a fixed-bed reactor at temperatures between 200 and 350 °C under an inert atmosphere. google.com This method offers a continuous process with high selectivity and yield. google.com

The choice of a particular synthetic method depends on various factors, including the availability of starting materials, desired scale of production, and the required purity of the final product. The diversity of these reaction mechanisms underscores the versatility of organic synthesis in accessing a wide range of chemical compounds.

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Reaction | Reactants | Reagents/Catalyst | Conditions | Yield | Reference |

| Reductive Amination | Cyclohexanone, Ethylamine | 5%-palladium/activated carbon, H₂ | 130 °C, 2.5 MPa, 1 h | 97.8% | chemicalbook.com |

| Reduction of Amide | N-Cyclohexylacetamide | 1. LiAlH₄ 2. H₂O | - | - | cengage.com.au |

| Hydrogenation | Ethylaniline | - | 180 °C, 6 MPa | - | chemicalbook.com |

| Organoborane Reaction | N-Benzoyloxy-cyclohexylamine, Triethylborane | - | Reflux overnight | 86% | acs.org |

| Alkylation with Diethyl Ether | Cyclohexylamine, Diethyl ether | γ-Al₂O₃ | 200-350 °C | - | google.com |

Derivatives of N Ethylcyclohexylamine and Their Research Applications

Synthesis and Characterization of Derivatives

The synthesis of N-Ethylcyclohexylamine derivatives involves various chemical reactions that modify its structure to yield compounds with specific functionalities. A common approach involves the reaction of this compound with other chemical reagents to introduce new functional groups.

One method involves the reaction of N-benzoyloxy-cyclohexylamine with triethylborane (B153662) in tetrahydrofuran (B95107) (THF) to produce this compound. acs.org This process demonstrates a method for ethylation. More complex derivatives, such as triorganotin dithiocarbamates, have been synthesized by reacting this compound with carbon disulfide and triphenyltin(IV) chloride. idosi.orgresearchgate.net These reactions yield compounds like triphenyltin(IV) N-cyclohexyl-N-ethyldithiocarbamate. researchgate.net

Another synthetic route involves the reaction of this compound with ethyl 2-cyano-3,3-bis(methylthio)acrylate, which results in the formation of ethyl 2-cyano-3-[cyclohexyl(ethyl)amino]acrylate. researchgate.net Furthermore, this compound can be used in the preparation of α-chloroacetamide derivatives, which have applications as herbicides. google.com

The characterization of these newly synthesized derivatives is a critical step to confirm their structure and purity. Standard analytical techniques are employed for this purpose. These include:

Elemental Analysis: To determine the empirical formula of the compound. idosi.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of specific functional groups based on their vibrational frequencies. The presence of the dithiocarbamate (B8719985) moiety, for instance, is confirmed by characteristic peaks for C-N and C-S bonds. idosi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed molecular structure by showing the chemical environment of hydrogen and carbon atoms. acs.orgidosi.org

X-ray Crystallography: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information and details about bond lengths and angles. idosi.orgresearchgate.net

Table 1: Examples of Synthesized this compound Derivatives and Characterization Methods

| Derivative Name | Reactants | Characterization Methods | Reference |

|---|---|---|---|

| Triphenyltin(IV) N-cyclohexyl-N-ethyldithiocarbamate | This compound, Carbon disulfide, Triphenyltin(IV) chloride | Elemental Analysis, FT-IR, NMR, X-ray Crystallography | idosi.orgresearchgate.net |

| Ethyl 2-cyano-3-[cyclohexyl(ethyl)amino]acrylate | This compound, Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Not specified | researchgate.net |

| This compound | N-Benzoyloxy-cyclohexylamine, Triethylborane | ¹H NMR | acs.org |

Derivatives in Pharmaceutical Research and Drug Development

The structural framework of cyclohexylamine (B46788) is a valuable scaffold in medicinal chemistry. Its derivatives are investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets.

The broader class of cyclohexylamine derivatives, particularly arylcyclohexylamines, has been extensively studied for its anesthetic and analgesic properties. wikipedia.org A prominent example is Ketamine, a derivative of arylcyclohexylamine, which is recognized for its unique anesthetic qualities combined with potent pain-relieving effects. mdpi.comelsevier.es These compounds primarily function as non-competitive antagonists of the N-Methyl-D-aspartate (NMDA) receptor. ekb.egmdpi.com By blocking this receptor, they modulate pain perception and can induce a state of dissociative anesthesia. wikipedia.orgmdpi.com

Research has shown that the analgesic efficacy of these derivatives can be harnessed for various types of pain, including chronic and neuropathic pain. mdpi.com The mechanism involves not only NMDA receptor antagonism but also interactions with opioid receptors, monoamine transporters, and ion channels. ekb.egmdpi.com The structural modifications of the cyclohexylamine ring and the amine substituent are crucial in fine-tuning the potency and pharmacological profile of these agents. wikipedia.org

This compound and its derivatives are valuable building blocks in the synthesis of more complex pharmaceutical compounds. msesupplies.com In drug discovery, building blocks are smaller, pre-synthesized molecules that can be readily combined to create a large library of diverse compounds for screening. x-chemrx.com The use of sp3-rich moieties like cyclohexylamine derivatives is advantageous as it can lead to improved pharmacokinetic properties compared to flatter, aromatic structures. chimia.ch

Nitrogen-containing heterocycles, a category that includes many cyclohexylamine derivatives, are present in a majority of FDA-approved small-molecule drugs. msesupplies.com this compound derivatives have been used to create libraries of drug-like sulfonamides for analysis in pharmaceutical research, demonstrating their utility in the early stages of drug development. soton.ac.uk Their structural versatility allows medicinal chemists to systematically modify lead compounds to optimize their efficacy, selectivity, and metabolic stability. namiki-s.co.jp

Derivatives of cyclohexylamines have been identified as potent and selective antagonists for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in inflammation and cancer. unipd.itnih.gov While not this compound itself, the closely related N-isopropylcyclohexylamine (IPCHA) has been studied in this context. Research indicates that IPCHA can serve as a building block for developing A3AR antagonists.

More complex derivatives, such as those based on a pyrazolo-triazolo-pyrimidine (PTP) or pyridine (B92270) nucleus, have shown high affinity for the A3AR. unipd.itnih.gov For instance, certain 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives display nanomolar Ki values at the human A3AR. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to various positions on these complex heterocyclic systems can significantly influence their affinity and selectivity for the A3AR over other adenosine receptor subtypes like A1 and A2A. unipd.itnih.gov For example, a 6-(3-chlorophenyl) pyridine derivative was found to have a Ki value of 7.94 nM at the human A3AR with a 5200-fold selectivity. nih.gov

Table 2: Affinity of Selected Pyridine Derivatives at Human Adenosine Receptors

| Compound | R⁴ Position | R⁶ Position | Ki (nM) at hA₃AR | Selectivity (A₁/A₃) | Selectivity (A₂A/A₃) | Reference |

|---|---|---|---|---|---|---|

| 39b | Propyl | Phenyl | 18.9 | 130 | 260 | nih.gov |

| 44 | Ethyl | 3-Chlorophenyl | 7.94 | >1260 | 5200 | nih.gov |

Cyclohexylamine derivatives are crucial intermediates in the synthesis of certain antipsychotic drugs. A key example is their role in the production of Cariprazine, a D2/D3 dopamine (B1211576) receptor partial agonist used in the treatment of schizophrenia and bipolar disorder. lookchem.comnih.gov

The synthesis of Cariprazine involves the key intermediate trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamine. google.comresearchgate.net This intermediate is constructed and then undergoes an acylation reaction with N,N-dimethylcarbamoyl chloride to yield the final Cariprazine molecule. google.comnih.gov The stereochemistry of the cyclohexane (B81311) ring is critical, with the trans isomer being the required configuration for the synthesis. nih.govgoogle.com The development of efficient synthetic routes to produce this trans-cyclohexylamine intermediate with high purity is a significant focus of process chemistry research. nih.gov One patented method describes the synthesis starting from 4-(2-hydroxyethyl)cyclohexanone, which is converted through several steps into the necessary trans-cyclohexylamine intermediate. google.com

Applications in Agrochemicals and Herbicides

Derivatives of this compound are also utilized as intermediates in the manufacturing of agrochemicals, particularly herbicides. patsnap.com The chemical properties of these amines make them suitable starting materials for creating active ingredients that help protect crops.

One specific application is in the synthesis of α-chloroacetamide derivatives, which are known to have herbicidal effects. google.com A patent describes the use of this compound in the preparation of these elective herbicide compositions. google.com Additionally, this compound is noted as an intermediate in the production of other plant growth protection agents. patsnap.com For example, N-Ethyl-n-butylamine, a related secondary amine, is used to produce herbicides like pebulate (B75496) and benfluralin, illustrating the role of this class of compounds in agriculture.

Precursor for Herbicides (e.g., Cycloate)

A primary application of this compound is as a starting material for the production of certain herbicides, most notably Cycloate (B1669397). chemicalbook.com Cycloate, a thiocarbamate herbicide, is synthesized by converting this compound into S-ethyl-N-ethyl-N-cyclohexylthiocarbamate. chemicalbook.comchemicalbook.com This herbicide is effective for pre-plant treatment in crops such as sugar beets, spinach, and various grasses. chemicalbook.com The synthesis process underscores the importance of this compound as a key intermediate in the agrochemical industry for producing effective crop protection products. xindaobiotech.comchemcess.com

The degradation of Cycloate in the environment can lead to the formation of this compound as a metabolite through the cleavage of the thiocarbamate group. vulcanchem.com

Role as Chemical Intermediates in Organic Synthesis

This compound is a versatile chemical intermediate with broad utility in organic synthesis. openpr.comsolubilityofthings.com Its reactivity, stemming from the secondary amine group, enables its participation in a wide array of chemical transformations.

Versatility in Manufacturing Processes

The compound's utility extends to various manufacturing processes where it serves as a foundational molecule. borsodchem.cz Due to the presence of the amine group, it can readily undergo reactions such as acylation, alkylation, and condensation. smolecule.com This reactivity makes it a valuable component in the synthesis of pharmaceuticals and other complex organic compounds. chemicalbook.comhaz-map.comcymitquimica.com For instance, it can be used in the synthesis of isatin-N-Mannich bases. chemicalbook.com Furthermore, research has explored its use in the design of ionic liquids, which are materials with high thermal stability and conductivity. smolecule.com

The synthesis of this compound itself can be achieved through methods like the hydrogenation of ethylaniline or the amination of cyclohexanone (B45756) in the presence of ethylamine (B1201723), highlighting its accessibility for industrial applications. chemicalbook.comchemicalbook.com

Utility in Polymerization Reactions

In the field of polymer chemistry, this compound and its derivatives find application as catalysts or additives in polymerization processes. xindaobiotech.com While detailed research findings on its specific roles in polymerization are somewhat limited in publicly available literature, it is understood that its presence can influence key polymer properties. xindaobiotech.comsmolecule.com These properties include molecular weight, the degree of chain branching, and the thermal stability of the resulting polymer. xindaobiotech.com This allows for the production of polymers with tailored characteristics for specific applications in materials science and manufacturing. xindaobiotech.com It is important to note that hazardous polymerization of this compound itself does not occur under normal conditions. fishersci.comfishersci.com

Minor Industrial Applications (e.g., Vulcanization Accelerators)

Beyond its primary roles, this compound also has minor applications in industrial processes such as rubber vulcanization. chemicalbook.comborsodchem.cz In this context, it functions as a vulcanization accelerator, a substance that speeds up the process of cross-linking rubber polymers with sulfur. chemicalbook.comparchem.com This application, while not as prominent as its use in herbicide synthesis, demonstrates the compound's versatility in different industrial sectors. borsodchem.cz

Advanced Analytical Techniques for N Ethylcyclohexylamine Research

Chromatographic Methods

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of N-Ethylcyclohexylamine. Both gas and liquid chromatography are routinely used to assess its purity and determine its concentration.

Gas Chromatography (GC) for Purity Assessment and Analysis

Gas chromatography is a powerful tool for assessing the purity of this compound. epo.orggoogleapis.com In GC, the compound is vaporized and passed through a column, where it is separated from any impurities based on its volatility and interaction with the column's stationary phase. ccsknowledge.com The purity of this compound can be accurately determined through GC analysis. google.com The technique is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of the separated components. scielo.brnotulaebotanicae.ro For instance, GC can be used to evaluate samples of this compound for purity, with one commercially available product having a specified purity of 98%. fishersci.ca The choice of carrier gas and column is critical for achieving optimal separation and accurate results. airproducts.co.uk While derivatization is sometimes necessary to improve the chromatographic properties of certain compounds, this compound can often be analyzed directly. jfda-online.com

Table 1: GC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

| Column | DB1MS methyl siloxane | scielo.br |

| Injection Volume | 1.0 µL | scielo.br |

| Split Ratio | 50:1 | scielo.br |

| Oven Temperature Program | 160°C (1 min), then 4.0°C/min to 200°C, then 6.0°C/min to 275°C (6.5 min) | scielo.br |

| Injector Temperature | 230°C | scielo.br |

| Detector Temperature (FID) | 320°C | scielo.br |

| Carrier Gas | Helium | scielo.br |

| Flow Rate | 1.2 mL/min | scielo.br |

This table is illustrative and specific conditions may vary based on the instrument and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This makes it ideal for the identification and quantification of this compound, especially in complex matrices. nih.govnih.gov In LC-MS, the sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection and identification. wikipedia.org

A reverse-phase HPLC method can be used for the analysis of this compound, often with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is preferred over phosphoric acid. sielc.com The use of isotopically labeled internal standards can improve the precision of quantification. nih.govuab.edu LC-MS/MS, a tandem mass spectrometry technique, provides even greater specificity and is valuable for structural confirmation and trace analysis. eag.com

Table 2: LC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | |

| Mobile Phase A | Water with 0.1% Formic acid | |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid | |

| Flow Rate | 0.3 mL/min | |

| Column Temperature | 40 °C | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

This table is illustrative and specific conditions may vary based on the instrument and analytical goals.

Spectroscopic Techniques

Spectroscopic techniques are essential for elucidating the molecular structure of this compound by examining how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. researchgate.netweebly.com ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the this compound molecule. nih.govlookchem.com The chemical shift, integration, and splitting patterns of the signals in a ¹H NMR spectrum reveal how the different hydrogen atoms are connected. oregonstate.educhemistrysteps.com

For this compound, one would expect to see signals corresponding to the protons on the ethyl group (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and a complex set of signals for the protons on the cyclohexyl ring, as well as a signal for the N-H proton. chula.ac.th The exact chemical shifts are influenced by the electronic environment of each proton. oregonstate.edu

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (Ethyl) | ~1.1 | Triplet |

| CH₂ (Ethyl) | ~2.6 | Quartet |

| CH (Cyclohexyl, attached to N) | ~2.4 | Multiplet |

| CH₂ (Cyclohexyl) | ~1.0-1.9 | Multiplet |

| NH | Variable, broad | Singlet |

These are approximate values and can vary based on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio. thieme-connect.de When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion, the mass of which corresponds to the molecular weight of the compound (127.23 g/mol ). nih.govnist.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and can be used for identification. thieme-connect.de Key fragmentation pathways for this compound include α-cleavage, where the bond adjacent to the nitrogen atom breaks. thieme-connect.de This can result in the loss of an ethyl radical to form a prominent ion at m/z 84, or the loss of a propyl radical from the cyclohexyl ring. thieme-connect.de The base peak in the electron ionization mass spectrum of this compound is typically observed at m/z 84. nih.govthieme-connect.de

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Source |

| 127 | [C₈H₁₇N]⁺ (Molecular Ion) | nih.govnist.gov |

| 84 | [C₅H₁₀N]⁺ (Loss of C₂H₅) | nih.govthieme-connect.de |

| 56 | [C₃H₆N]⁺ | thieme-connect.de |

| 44 | [C₂H₆N]⁺ | docbrown.info |

| 30 | [CH₄N]⁺ | docbrown.infodocbrown.info |

Fragmentation patterns can vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com Different types of bonds vibrate at specific frequencies, and these vibrations correspond to absorption bands in the IR spectrum. oregonstate.edu

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A key feature is the N-H stretch of the secondary amine, which typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.org The spectrum will also show C-H stretching vibrations from the alkyl groups (ethyl and cyclohexyl) in the range of 2850-2960 cm⁻¹. libretexts.org C-N stretching vibrations can be observed in the fingerprint region of the spectrum. specac.com

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

| N-H Stretch (Secondary Amine) | 3300-3500 | Single, sharp peak | libretexts.orglibretexts.org |

| C-H Stretch (Alkyl) | 2850-2960 | Strong absorption | libretexts.org |

| C-N Stretch | 1029-1200 | Found in the fingerprint region | specac.com |

| C-H Bend | 1470-1450 | Scissoring vibration | libretexts.org |

The fingerprint region (below 1500 cm⁻¹) contains many complex vibrations that are unique to the molecule.

Other Advanced Characterization Methods

Beyond the foundational analytical techniques, a suite of other advanced methods provides deeper insights into the structural and electronic properties of this compound and its derivatives. These techniques are instrumental in specialized research, such as in materials science, where the compound may be used as a ligand, or in advanced organic synthesis to confirm stereochemistry and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

Detailed Research Findings: In a study focused on the synthesis of secondary amines, this compound was characterized using ¹H NMR spectroscopy. acs.org The spectrum confirmed the presence of the ethyl and cyclohexyl groups attached to the nitrogen atom. The quartet signal observed around 2.66 ppm corresponds to the two protons of the methylene group (-CH2-) of the ethyl moiety, which are adjacent to the nitrogen and split by the neighboring methyl group. The multiplet at 2.40 ppm is attributed to the single proton on the cyclohexyl ring also directly bonded to the nitrogen (-CH-). The remaining protons of the cyclohexyl and ethyl groups appear as complex multiplets in the upfield region, from approximately 0.9 to 1.92 ppm. acs.org The integration of these signals corresponds to the number of protons in each respective group, confirming the compound's identity. acs.org

General principles of ¹³C NMR spectroscopy indicate that carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and appear further downfield. For this compound, the carbon of the cyclohexyl ring attached to the nitrogen and the methylene carbon of the ethyl group would be expected in the 10-65 ppm region. libretexts.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.66 | Quartet | 2H | -N-CH₂ -CH₃ |

| 2.40 | Multiplet | 1H | -NH-CH -(CH₂)₅ |

| 1.92 - 1.49 | Multiplet | 6H | Cyclohexyl Ring Protons |

| 1.40 - 0.90 | Multiplet | 8H | Cyclohexyl Ring & Methyl Protons |

Note: Data sourced from a study involving the synthesis of secondary amines. acs.org The exact appearance of multiplets can vary based on solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and in the analysis of its derivatives.

Detailed Research Findings: High-resolution mass spectrometry has been performed on this compound using techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF). In positive ion mode, the compound is readily protonated to form the molecular ion [M+H]⁺. MassBank records show the exact mass of this compound to be 127.1361 Da. Under collision-induced dissociation (CID), the protonated molecule fragments in a predictable manner. The fragmentation data from LC-ESI-QTOF MS/MS experiments provide structural confirmation. For instance, a prominent fragment ion observed corresponds to the loss of the ethyl group, while other fragments arise from the cleavage of the cyclohexyl ring.

Interactive Data Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₇N | |

| Exact Mass | 127.1361 Da | |

| Instrumentation | LC-ESI-QTOF | |

| Ionization Mode | Positive (ESI) | |

| Precursor Ion (m/z) | 128.1434 [M+H]⁺ | |

| Collision Energy | 20-110 V |

Note: m/z refers to the mass-to-charge ratio. Data is compiled from public mass spectrometry databases.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Detailed Research Findings: In research involving the synthesis of Cobalt(II) this compound dithiocarbamate (B8719985), FTIR spectroscopy was used to characterize the ligand and its resulting complex. uitm.edu.my For the this compound ligand, characteristic vibrational bands are expected. The N-H stretching vibration for secondary amines typically appears as a single, weak-to-moderate peak in the 3300-3500 cm⁻¹ region. libretexts.org The C-N stretching vibrations for aliphatic amines are found in the 1000-1250 cm⁻¹ range. libretexts.org Additionally, the spectrum will be dominated by strong C-H stretching absorptions from the cyclohexyl and ethyl groups just below 3000 cm⁻¹. When this compound is used to form a dithiocarbamate complex, new characteristic bands appear, such as the thioureide band (υ(C=N)) near 1480 cm⁻¹ and the C-S stretching band around 1010 cm⁻¹, confirming the reaction of the amine. uitm.edu.my

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3500 | N-H Stretch | Secondary Amine |

| ~2850-2960 | C-H Stretch | Alkane (Cyclohexyl & Ethyl) |

| ~1450 | C-H Bend | Alkane (Cyclohexyl & Ethyl) |

| ~1000-1250 | C-N Stretch | Aliphatic Amine |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid.

Detailed Research Findings: While specific X-ray crystallographic data for pure this compound is not readily available in published literature, likely due to its liquid state at room temperature, the technique is highly relevant for its solid derivatives, such as salts or metal complexes. Research on cyclohexane (B81311) derivatives has utilized X-ray diffraction to determine the conformation of the cyclohexane ring (e.g., chair or boat) and the spatial arrangement of substituents. aps.org For instance, in a crystalline derivative of this compound, XRD could precisely measure bond lengths, bond angles, and the stereochemical relationship between the ethyl group and the cyclohexyl ring. Such analysis would be crucial in studies where the compound acts as a chiral ligand or a structure-directing agent in the synthesis of materials like zeolites. researchgate.net

Computational Chemistry and Structure Activity Relationships

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering a window into the distribution of electrons within a molecule. This distribution dictates the molecule's geometry, reactivity, and interactions with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex multi-electron wavefunction, to determine the ground-state properties of a system. wikipedia.org

A typical output from a DFT calculation for N-Ethylcyclohexylamine would include the parameters shown in the illustrative table below. These values help in understanding the molecule's electronic character and reactivity hotspots.

Table 1: Illustrative DFT-Calculated Properties of this compound (Note: These values are representative examples based on typical DFT outputs for similar aliphatic amines and are for illustrative purposes.)

| Property | Illustrative Value | Implication |

| Total Energy (Hartree) | -388.5 | A measure of the molecule's overall stability. |

| Dipole Moment (Debye) | 1.2 D | Indicates the polarity of the molecule, influencing solubility and intermolecular forces. |

| HOMO Energy (eV) | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | 2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 8.6 eV | An indicator of chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |

| Mulliken Charge on N | -0.45 e | The partial charge on the nitrogen atom, indicating its nucleophilic character. |

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. libretexts.org These MOs are formed by the linear combination of atomic orbitals (LCAO). cuny.edu The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often called the frontier orbitals, is particularly important as they govern the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net

The accuracy of MO calculations is highly dependent on the choice of the basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. cuny.edu Different types of basis sets are available, offering a trade-off between accuracy and computational cost.

Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally inexpensive but provide only qualitative results.

Split-Valence Basis Sets (e.g., Pople basis sets like 6-31G):* Use multiple functions for valence orbitals, providing more flexibility and accuracy. The addition of polarization functions (e.g., the '' in 6-31G) allows for non-spherical electron distribution, which is crucial for describing bonding accurately.

Correlation-Consistent Basis Sets (e.g., cc-pVDZ): These are designed to systematically converge towards the complete basis set limit and are well-suited for calculations that include electron correlation.

For a molecule like this compound, a split-valence basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) would be appropriate for achieving reliable results in studies of its structure and reactivity. researchgate.net The selection would depend on the specific property being investigated and the desired level of accuracy.

Table 2: Frontier Molecular Orbitals and Reactivity of this compound

| Molecular Orbital | Key Characteristics | Implication for Reactivity |

| HOMO | Primarily localized on the nitrogen atom's lone pair of electrons. | This region is the primary site for electrophilic attack. The molecule will act as a Lewis base or nucleophile through the nitrogen atom. |

| LUMO | Generally distributed over the anti-bonding σ* orbitals of the C-N and C-H bonds. | This is the most likely site for nucleophilic attack, though such reactions are less common for amines unless activated. |

Quantum chemical methods are the theoretical foundation for molecular modeling, providing the means to calculate the energy and properties of a molecule as a function of its geometry. ucm.es These methods can be broadly categorized based on the approximations they employ.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation, which can be important for accurate energy predictions.

Post-Hartree-Fock Methods: These methods (e.g., Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), Coupled Cluster (CC)) systematically improve upon the HF method by including electron correlation. They are highly accurate but computationally very expensive.

Density Functional Theory (DFT): As discussed previously, DFT includes effects of electron correlation through the exchange-correlation functional. wikipedia.org It offers accuracy comparable to some post-HF methods at a fraction of the computational cost, making it the most widely used quantum chemical method for molecules of the size of this compound. wikipedia.org

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. They are much faster than ab initio or DFT methods but are generally less accurate. They can be useful for very large molecules or for preliminary, qualitative explorations of molecular properties.

For this compound, DFT would be the method of choice for most molecular modeling studies, providing a reliable description of its electronic structure and reactivity. mdpi.com Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be used, where the reactive center of the molecule is treated with a high-level quantum method like DFT, while the rest of the system is modeled using less expensive classical molecular mechanics. alkalisci.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or a physical property. europa.eu The fundamental principle is that the variations in the activity of a series of compounds are dependent on the changes in their molecular features. scispace.com

QSAR models are developed to create predictive tools that can estimate the activity of new or untested chemicals. This is particularly valuable in fields like drug discovery and toxicology for screening large libraries of compounds and prioritizing them for experimental testing. nih.gov For aliphatic amines, QSAR models have been developed to predict properties like ecotoxicity. worldscientific.com

A QSAR model is typically expressed as a mathematical equation:

Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

The "descriptors" are numerical values that quantify different aspects of the molecule's structure, such as:

Topological descriptors: Describe atomic connectivity (e.g., branching).

Geometrical descriptors: Describe the 3D shape of the molecule.

Electronic descriptors: Describe electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies from quantum calculations).

Physicochemical descriptors: Describe properties like hydrophobicity (logP) and polarizability. worldscientific.comresearchgate.net

For a series of aliphatic amines, including a compound like this compound, a QSAR model could be developed to predict a specific biological endpoint. For example, a study on the ecotoxicity of aliphatic amines found that hydrophobicity, polarizability, and total energy were key structural parameters. worldscientific.comresearchgate.net

Table 3: Illustrative QSAR Model for Predicting Toxicity of Aliphatic Amines (Note: This is a hypothetical model for illustrative purposes, based on common descriptors found in QSAR studies of amines.)

| Model Equation | log(1/EC50) = 0.75 * logP - 0.12 * E_HOMO + 0.05 * Pol + 1.5 |

| Dependent Variable | log(1/EC50): A measure of biological activity (e.g., toxicity). |

| Descriptors | logP: A measure of hydrophobicity. E_HOMO: Energy of the Highest Occupied Molecular Orbital. Pol: Molecular Polarizability. |

| Interpretation | - Increased hydrophobicity (logP) leads to higher predicted toxicity. - A less negative (higher energy) HOMO leads to higher predicted toxicity, suggesting an oxidative mechanism. - Higher polarizability leads to slightly higher predicted toxicity, indicating the importance of dispersion interactions. |

QSAR studies are instrumental in establishing clear correlations between a molecule's structural features and its chemical reactivity. For amine collectors used in mineral flotation, QSAR studies have revealed that factors like the energy of the LUMO, the partial charge on the nitrogen atom, and the electronegativity of the polar group are major factors influencing efficiency. mdpi.com

In the context of this compound, the key structural features influencing its reactivity are the nucleophilic nitrogen atom and the steric bulk of the ethyl and cyclohexyl groups.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base. The electron-donating nature of the alkyl groups (ethyl and cyclohexyl) increases the electron density on the nitrogen compared to ammonia, enhancing its basicity and nucleophilicity.

Steric Hindrance: The bulky cyclohexyl group, along with the ethyl group, provides significant steric hindrance around the nitrogen atom. This can affect the rate of reaction, making it less reactive towards bulky electrophiles compared to less substituted amines. mdpi.com

Computational descriptors derived from quantum chemical calculations can quantify these characteristics and correlate them with observed reactivity.

Table 4: Correlation of Structural Descriptors with Reactivity for this compound

| Structural Feature | Relevant Descriptor(s) | Correlation with Reactivity |

| Nucleophilicity of Nitrogen | Partial charge on N, HOMO energy, Proton Affinity | A more negative partial charge and higher HOMO energy correlate with increased nucleophilic reactivity. |

| Steric Accessibility | Molecular volume, Surface area, Steric parameters (e.g., Taft's Es) | Larger steric descriptors correlate with decreased reaction rates, especially with sterically demanding reaction partners. |

| Basicity | Proton Affinity (PA), pKa | Higher PA or pKa values indicate stronger basicity, favoring acid-base reactions. |

| Electron-Donating Ability | Ionization Potential | A lower ionization potential indicates that the molecule can more easily lose an electron, suggesting susceptibility to oxidation. |

By analyzing these descriptors, QSAR can provide a quantitative understanding of how the specific combination of the ethyl and cyclohexyl groups modulates the inherent reactivity of the amine functional group.

In Silico Screening and Assessment

In the realm of computational chemistry, in silico screening has emerged as a powerful tool for the preliminary assessment of chemical compounds. This virtual screening process utilizes computational models to predict the properties and potential biological activities of molecules, thereby streamlining the research and development process. creative-biostructure.comtiogaresearch.com For this compound, in silico methods can provide valuable insights into its structure-activity relationships (SAR).